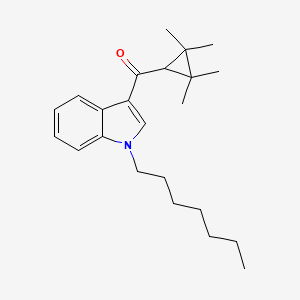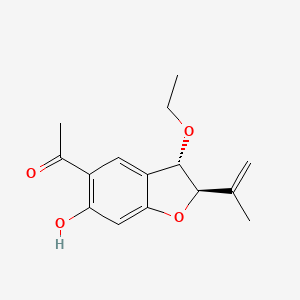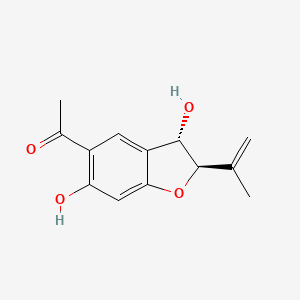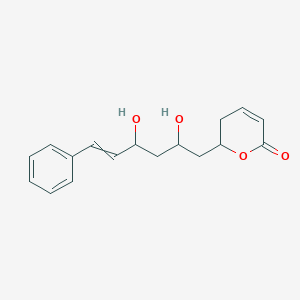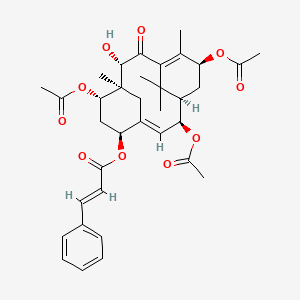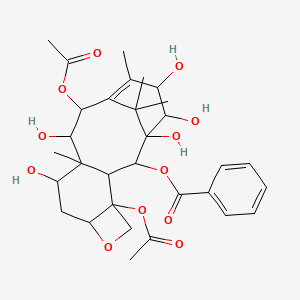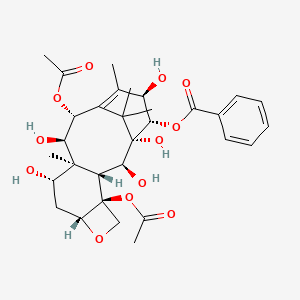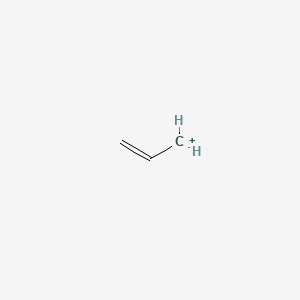
prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The allyl cation is a positively charged ion with the formula ( \text{C}_3\text{H}_5^+ ). It is a resonance-stabilized carbocation, meaning that its positive charge is delocalized over multiple atoms, which provides it with additional stability compared to other carbocations. The allyl cation is an important intermediate in many organic reactions and plays a crucial role in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The allyl cation can be generated through several synthetic routes. One common method involves the protonation of allyl alcohol using a strong acid, such as sulfuric acid, to produce the allyl cation. Another method involves the reaction of allyl halides with Lewis acids, such as aluminum chloride, which facilitates the formation of the allyl cation .
Industrial Production Methods: In industrial settings, the allyl cation is often generated as an intermediate in the production of various chemicals. For example, the production of allyl chloride involves the chlorination of propylene, which can lead to the formation of the allyl cation as an intermediate .
Analyse Chemischer Reaktionen
Types of Reactions: The allyl cation undergoes a variety of chemical reactions, including:
Substitution Reactions: The allyl cation can participate in nucleophilic substitution reactions, where a nucleophile replaces the leaving group attached to the allyl cation.
Addition Reactions: The allyl cation can add to alkenes and alkynes, forming new carbon-carbon bonds.
Rearrangement Reactions: The allyl cation can undergo rearrangement reactions, where the position of the positive charge shifts within the molecule.
Common Reagents and Conditions: Common reagents used in reactions involving the allyl cation include Lewis acids (e.g., aluminum chloride), strong acids (e.g., sulfuric acid), and nucleophiles (e.g., halide ions). Reaction conditions typically involve low temperatures and the presence of a solvent that can stabilize the cation .
Major Products: The major products formed from reactions involving the allyl cation depend on the specific reaction type. For example, nucleophilic substitution reactions can yield allyl-substituted compounds, while addition reactions can produce larger carbon frameworks .
Wissenschaftliche Forschungsanwendungen
The allyl cation has numerous applications in scientific research, including:
Chemistry: The allyl cation is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research into the allyl cation’s interactions with biological molecules has provided insights into enzyme mechanisms and metabolic pathways.
Medicine: The allyl cation is studied for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The allyl cation is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The allyl cation exerts its effects through its ability to stabilize positive charge via resonance. The positive charge is delocalized over the three carbon atoms in the allyl group, which allows for greater stability and reactivity. This delocalization enables the allyl cation to participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Allyl Radical: The allyl radical is a neutral species with an unpaired electron, making it highly reactive.
Allyl Anion: The allyl anion is a negatively charged species with an extra electron, providing it with different reactivity compared to the allyl cation.
Benzylic Cation: Similar to the allyl cation, the benzylic cation is stabilized by resonance, but it involves a benzene ring instead of an allyl group
Uniqueness: The allyl cation is unique in its ability to stabilize positive charge through resonance over a three-carbon system. This property makes it a versatile intermediate in organic synthesis and a valuable tool in various chemical reactions .
Eigenschaften
CAS-Nummer |
1724-44-3 |
|---|---|
Molekularformel |
C3H5+ |
Molekulargewicht |
41.073 |
IUPAC-Name |
prop-1-ene |
InChI |
InChI=1S/C3H5/c1-3-2/h3H,1-2H2/q+1 |
InChI-Schlüssel |
WPKVKNZNPQRHOD-UHFFFAOYSA-N |
SMILES |
C=C[CH2+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


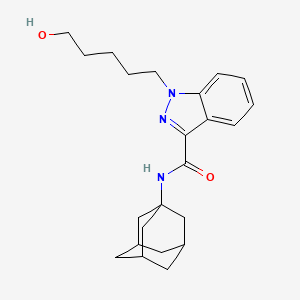
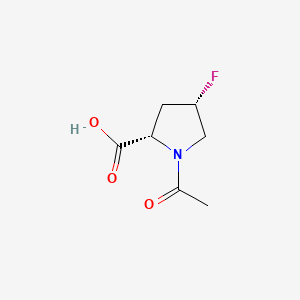
![2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592939.png)
![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)
![5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B592942.png)
